N'-(4-ETHYLPHENYL)-N-(2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE
Overview
Description
N’-(4-ETHYLPHENYL)-N-(2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ETHYLPHENYL)-N-(2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with appropriate benzyl halides under basic conditions.
Substitution reactions:
Amidation: The final step often involves the formation of the amide bond through the reaction of the intermediate with an appropriate acylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ETHYLPHENYL)-N-(2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-ETHYLPHENYL)-N-(2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors, leading to modulation of signal transduction pathways.
Enzymes: Inhibition or activation of enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHYLPHENYL)-N-(2-{4-[(4-ETHYLPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE
- N-(4-ETHYLPHENYL)-N-(2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)PROPANDIAMIDE
Uniqueness
N’-(4-ETHYLPHENYL)-N-(2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethyl]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-3-20-8-10-22(11-9-20)26-24(30)23(29)25-12-13-27-14-16-28(17-15-27)18-21-6-4-19(2)5-7-21/h4-11H,3,12-18H2,1-2H3,(H,25,29)(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBSMWLJZQMQAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)CC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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